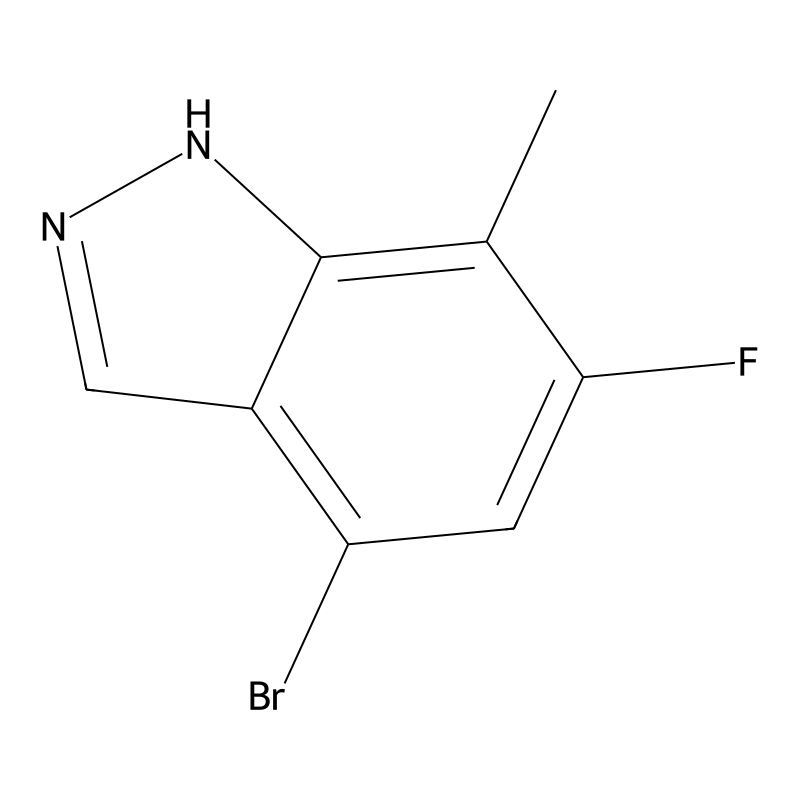

4-Bromo-6-fluoro-7-methyl-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-6-fluoro-7-methyl-1H-indazole is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 7-position of the indazole ring. Its molecular formula is C7H4BrFN2, and it has a molecular weight of approximately 215.02 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties and reactivity.

Medicinal Chemistry

The indazole scaffold is present in several bioactive molecules exhibiting diverse pharmacological properties PubChem, 4-Bromo-6-fluoro-1H-indazole: . The incorporation of the bromine, fluorine, and methyl groups in 4-Bromo-6-fluoro-7-methyl-1H-indazole might lead to compounds with interesting biological activities. Researchers could investigate its potential as a lead molecule for drug discovery in various therapeutic areas.

Material Science

Fluoroindazoles have been explored for their potential applications in organic electronics due to their interesting optoelectronic properties [ScienceDirect, Recent Advances in Fluoroindazoles: Synthesis and Applications]. The introduction of the bromo and methyl substituents in 4-Bromo-6-fluoro-7-methyl-1H-indazole could lead to further modifications of these properties, making it a candidate for investigation in material science research.

The chemical reactivity of 4-Bromo-6-fluoro-7-methyl-1H-indazole can be influenced by the presence of halogen atoms and the methyl group. Common reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a target for nucleophiles.

- Electrophilic Aromatic Substitution: The indazole structure allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic ring.

- Formation of Derivatives: The compound can be modified to form various derivatives through functionalization at the bromine or fluorine sites.

Research indicates that 4-Bromo-6-fluoro-7-methyl-1H-indazole exhibits biological activity that may include:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity: Some derivatives of indazole compounds have shown promise in inhibiting cancer cell growth, indicating that this compound may have similar properties.

- CYP Enzyme Inhibition: It has been noted as a potential inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthetic routes have been developed for producing 4-Bromo-6-fluoro-7-methyl-1H-indazole:

- Bromination and Fluorination: Starting from 7-methylindazole, bromination can be achieved using N-bromosuccinimide under controlled conditions, followed by fluorination using appropriate fluorinating agents.

- Multi-step Synthesis: A common method involves multiple steps including the formation of intermediates via nucleophilic substitutions and cyclization reactions to achieve the final product with high yields .

- One-pot Synthesis: Recent advancements have proposed one-pot synthesis techniques that streamline the process and improve efficiency while maintaining high yields .

4-Bromo-6-fluoro-7-methyl-1H-indazole has several applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.

- Material Science: The compound may be utilized in creating advanced materials due to its electronic properties.

- Research Tool: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Studies on interaction profiles indicate that 4-Bromo-6-fluoro-7-methyl-1H-indazole interacts with various biological targets:

- Protein Binding Studies: Investigations into its binding affinity with proteins reveal potential therapeutic implications.

- Receptor Interaction: Research suggests interactions with specific receptors involved in metabolic pathways, which may influence drug design strategies.

These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-6-fluoro-7-methyl-1H-indazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 5-Bromo-4-fluoro-1H-indazole | 1082041-85-7 | 0.91 | Bromine at position 5, fluorine at position 4 |

| 5-Bromo-4-fluoro-3-iodo-1H-indazole | 1082041-88-0 | 0.84 | Contains iodine instead of methyl group |

| 6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 | 0.83 | Methyl group at position 1 |

These compounds highlight the diversity within the indazole family while showcasing the unique positioning of halogens and substituents in determining their chemical behavior and biological activity.